KU14R, chemically known as 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole, is a synthetic compound primarily recognized for its activity in relation to imidazoline receptors, specifically the I3 subtype. [] Unlike its structural analog efaroxan, which acts as an I3 receptor agonist, KU14R exhibits antagonistic properties at this receptor. [, , ] This makes KU14R a valuable tool in dissecting the role of I3 receptors in various physiological processes, particularly insulin secretion.
KU14R was developed as part of research aimed at understanding the mechanisms of insulin release and the role of imidazoline receptors in this process. It is categorized under imidazoline receptor antagonists, specifically targeting the I(3) subtype, which is implicated in various physiological functions, including glucose metabolism and insulin secretion .
The synthesis of KU14R involves several chemical transformations that replace specific functional groups in related compounds to enhance its biological activity. The process typically includes:
The molecular structure of KU14R is characterized by its imidazoline core, which is essential for its receptor binding properties. Key features include:
KU14R participates in various chemical reactions primarily related to its interaction with imidazoline receptors:
The mechanism by which KU14R exerts its effects involves several key processes:
KU14R possesses distinct physical and chemical properties that influence its behavior in biological systems:
KU14R has several scientific applications primarily related to diabetes research and pharmacology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2